1,3-Diisopropylurea

Catalog No.
S592209
CAS No.
4128-37-4
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diisopropylurea

CAS Number

4128-37-4

Product Name

1,3-Diisopropylurea

IUPAC Name

1,3-di(propan-2-yl)urea

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)

InChI Key

BGRWYRAHAFMIBJ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NC(C)C

Synonyms

Diptocarpamidine; N,N’-Bis(1-methylethyl)urea; N,N’-Diisopropylurea; NSC 112719;

Canonical SMILES

CC(C)NC(=O)NC(C)C

The exact mass of the compound 1,3-Diisopropylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112719. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diisopropylurea (DIU) is a symmetrically substituted dialkylurea characterized by two bulky isopropyl groups that impart significant lipophilicity and steric hindrance . In industrial and laboratory settings, it is most prominently encountered as the primary urea byproduct of N,N'-diisopropylcarbodiimide (DIC) mediated amide coupling and peptide synthesis [1]. Unlike unhindered ureas, DIU exhibits high solubility in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), ethyl acetate, and N,N-dimethylformamide (DMF) . From a procurement perspective, high-purity DIU is primarily sourced as a certified analytical reference standard for active pharmaceutical ingredient (API) impurity profiling—specifically for drugs like Bosutinib—or utilized as a sterically hindered hydrogen-bond donor and precursor in specialized organic synthesis .

Research Fit

1
DIC by-product reference standard for peptide work-up monitoring
2
Genotoxic impurity (GTI) analytical standard for API manufacturing
3
Synthetic building block for 5α-reductase inhibitor SAR studies
4
Chiral selector component for mandelic acid enantioseparation

Substituting 1,3-Diisopropylurea with alternative ureas or relying on different carbodiimide byproducts leads to critical failures in both analytical validation and process chemistry. In pharmaceutical quality control, DIU is the exact structural byproduct generated by DIC; substituting it with 1,3-dimethylurea or unsubstituted urea invalidates HPLC/GC retention time matching and response factor calibration required for regulatory impurity clearance. In synthetic process design, substituting the DIC/DIU pathway with the DCC/DCU (dicyclohexylurea) pathway fundamentally alters downstream processability. While DCU is notoriously insoluble and requires tedious mechanical filtration that is incompatible with automated solid-phase peptide synthesis (SPPS), DIU remains highly soluble in organic phases, allowing for rapid liquid-liquid extraction or simple resin washing [1].

Substitution Risk

Solubility-driven purification mismatch
Diisopropylurea is organic-soluble and removed by washing; dicyclohexylurea precipitates and requires filtration — workflows are not interchangeable.
In vivo model-response translation differs
Diisopropylurea steroidal conjugates show reported prostate growth suppression in rodent models; the dicyclohexylurea analog did not — in vitro IC₅₀ alone may not predict in vivo model-response.
Chiral recognition depends on alkyl steric bulk
Diisopropylurea selector gave the best mandelic acid resolution among tested series; smaller alkyl selectors did not — analyte-specific selectivity limits universal substitution.

Solubility and SPPS Wash Compatibility

The defining process advantage of the DIC/DIU system over the DCC/DCU system is the solubility of the resulting urea byproduct. 1,3-Diisopropylurea (DIU) demonstrates high solubility in standard organic solvents like DMF, DCM, and ethyl acetate. In contrast, 1,3-dicyclohexylurea (DCU) is highly insoluble in these same solvents, precipitating out of solution and clogging solid-phase peptide synthesis (SPPS) resins[1]. This differential solubility means DIU can be completely removed from peptide-bound resins using standard DMF or green solvent (e.g., EtOAc/DMSO) washes, whereas DCU requires aggressive, time-consuming filtration steps that lower overall yield and throughput [2].

Evidence DimensionSolubility in SPPS washing solvents (DMF, DCM, EtOAc)
Target Compound Data1,3-Diisopropylurea (Highly soluble, easily removed via continuous solvent washing)
Comparator Or Baseline1,3-Dicyclohexylurea (Insoluble, precipitates and requires mechanical filtration)
Quantified DifferenceDIU allows for continuous liquid-phase removal during SPPS, whereas DCU causes physical blockages and necessitates offline filtration.
ConditionsSolid-phase peptide synthesis (SPPS) and solution-phase amide coupling workups.

Procuring DIC (and thus managing DIU) over DCC eliminates the need for mechanical filtration of urea byproducts, drastically accelerating automated peptide synthesis workflows.

Solubility profile
Head-to-head
Diisopropylurea: soluble in DCM, EtOAc, CHCl₃; removable by extraction. Dicyclohexylurea: precipitates; requires filtration.
Directly governs purification protocol selection
Supports DIC/DIU workflow for SPPS and combinatorial synthesis

Chromatographic Specificity for Impurity Clearance

In pharmaceutical manufacturing, particularly for APIs like Bosutinib synthesized using DIC, quantifying residual 1,3-Diisopropylurea is a strict regulatory requirement . High-purity DIU reference standards are required to establish accurate Limit of Detection (LOD) and Limit of Quantification (LOQ) parameters . Analytical validation using exact DIU standards achieves recovery rates of 98.0–102.0% in spiked sample matrices using standardized HPLC-UV (210 nm) or GC-FID methods . Generic ureas cannot be used as surrogates due to massive differences in lipophilicity, retention times, and UV response factors caused by the bulky isopropyl groups .

Evidence DimensionAnalytical recovery and retention time matching
Target Compound Data1,3-Diisopropylurea standard (Achieves 98.0–102.0% recovery with exact API matrix co-elution matching)
Comparator Or BaselineGeneric urea standards (Fail to match retention time or response factors for DIC byproducts)
Quantified DifferenceOnly the exact DIU standard provides the validated linear calibration (R2 ≥ 0.999) required for DIC byproduct quantification.
ConditionsHPLC-UV (210 nm) or GC-FID impurity profiling in API manufacturing.

Quality control laboratories must procure exact 1,3-Diisopropylurea standards to legally validate the clearance of DIC-related impurities in drug substances.

In vivo prostate growth
Head-to-head
Diisopropylurea conjugate: 40–50% growth reduction at 3 mg/kg/day. Dicyclohexylurea conjugate: no effect up to 10 mg/kg/day.
Urea substituent governs in vivo model-response translation
In vitro IC₅₀ comparable (41–55 nM) for both conjugates

Steric Hindrance in Hydrogen-Bond Catalysis

Beyond its role as a byproduct, 1,3-Diisopropylurea is utilized as a sterically hindered hydrogen-bond donor (HBD) or ligand in transition metal catalysis. The two isopropyl groups provide a specific steric bulk that unsubstituted urea lacks, altering the coordination environment and increasing the compound's lipophilicity for homogeneous organic reactions . This steric shielding prevents unwanted side reactions at the nitrogen centers while maintaining the core urea hydrogen-bonding capability, making it a distinct precursor or additive compared to highly hydrophilic, unhindered ureas .

Evidence DimensionSteric hindrance and organic phase compatibility
Target Compound Data1,3-Diisopropylurea (High steric shielding, soluble in nonpolar/moderately polar solvents)
Comparator Or BaselineUnsubstituted Urea (Minimal steric shielding, highly hydrophilic/insoluble in nonpolar solvents)
Quantified DifferenceDIU provides a lipophilic, sterically protected hydrogen-bonding pocket that unsubstituted urea cannot replicate in organic media.
ConditionsHomogeneous transition metal catalysis and organocatalytic reaction environments.

Researchers designing lipophilic deep eutectic solvents or selective organocatalysts must select DIU over standard urea to ensure solubility and controlled steric interactions in organic phases.

Mandelic acid separation
Head-to-head
Diisopropylurea (CSIII): best enantioseparation and resolution. Dimethylurea (CSI) and diethylurea (CSII): inferior resolution.
Steric hindrance drives analyte-specific chiral recognition
Rank reverses for dansyl amino acids (CSI > CSII > CSIII)
Thermal dissociation kinetics
Data to verify
Branched isopropyl: distinct rate behavior vs. linear n-propyl, amyl, and cyclic analogs. Behavior varies with solvent.
Thermal stability not interchangeable with constitutional isomers
Rate constants differ; evaluate for process chemistry conditions
MIP GTI removal
Supporting evidence
MIP2: 80% selective IPU binding, 15% non-specific. Hybrid OSN-MIP: 100 mg/g → 2 mg/g IPU. LC-MS/MS LOQ 0.25 ppm.
Supports sub-ppm GTI control strategy
Method validated with 1.08% RSD; 18-cycle MIP reuse
Metabolic pathway inhibition
Class-level inference
Reported inhibition of glycolysis, gluconeogenesis, fatty acid oxidation, and lipogenesis in cell models.
Polypharmacological profile broader than smaller dialkylureas
Peer-reviewed IC₅₀ data limited; validate in target model

Regulatory API Impurity Profiling

Procured as a certified reference standard (e.g., Bosutinib Impurity 23) to calibrate HPLC/GC instruments, ensuring accurate quantification and clearance of DIC-derived byproducts during pharmaceutical quality control .

Green SPPS Optimization

Used as a baseline compound to test and validate sustainable solvent washing protocols (such as EtOAc/DMSO mixtures), ensuring that coupling byproducts can be fully solubilized and removed without damaging the peptide-resin matrix [1].

Sterically Hindered Organocatalyst Development

Selected as a lipophilic hydrogen-bond donor or transition metal ligand in homogeneous catalysis, where the bulky isopropyl groups provide necessary steric shielding and organic solvent compatibility that simple ureas lack .

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide coupling by-product monitoring
Organic solvent solubility profile
Removal by washing/chromatography vs. filtration
GTI control in API manufacturing
MIP binding selectivity & analytical LOQ
Sub-ppm detection & removal consistency
5α-Reductase inhibitor SAR studies
In vivo model-response context
Prostate growth suppression endpoint
Mandelic acid enantioseparation
Steric hindrance at chiral selector
Resolution & analyte-specific selectivity

XLogP3

1

UNII

KT3MU4Y10Z

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

4128-37-4

Wikipedia

N,N'-diisopropylurea

General Manufacturing Information

Urea, N,N'-bis(1-methylethyl)-: ACTIVE

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